An In-depth Technical Guide to the Synthesis and Chemical Characterization of EB-PSMA-617
An In-depth Technical Guide to the Synthesis and Chemical Characterization of EB-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and chemical characterization of EB-PSMA-617, a second-generation radioligand targeting the prostate-specific membrane antigen (PSMA). By incorporating an Evans blue (EB) moiety, EB-PSMA-617 is engineered for enhanced pharmacokinetic properties, specifically an extended blood circulation half-life due to its reversible binding to serum albumin. This modification aims to increase tumor uptake and improve the efficacy of radioligand therapy for prostate cancer.[1][2][3]
Synthesis of EB-PSMA-617
The synthesis of EB-PSMA-617 involves a multi-step process that begins with the well-established PSMA-617 precursor. The core strategy is to introduce a reactive functional group onto PSMA-617 that can then be covalently linked to a modified Evans blue derivative.[2][4] A common approach involves modifying the primary amine on PSMA-617 to introduce a thiol group, which then reacts with a maleimide-functionalized EB derivative.[1][2][3]
The following protocol is a representative method for the synthesis of EB-PSMA-617.[1][2][3]
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Thiolation of PSMA-617:
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PSMA-617 is reacted with a thiolating agent, such as N-succinimidyl S-acetylthioacetate (SATA), to introduce a protected thiol group onto the primary amine of the lysine (B10760008) residue.
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The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA).
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The resulting acetyl-protected thiol intermediate is then deprotected using a reagent like hydroxylamine (B1172632) to yield the free thiol derivative, PSMA-617-SH.
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Conjugation with Evans Blue Derivative:
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A maleimide-functionalized Evans blue derivative (e.g., DOTA-Maleimide-EB) is prepared separately.[2]
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The thiolated PSMA-617-SH is then reacted with the maleimide-EB derivative via a Michael addition reaction. This reaction forms a stable thioether bond, covalently linking the PSMA-617 molecule to the Evans blue moiety.
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The conjugation reaction is typically performed in a buffer solution at a slightly basic pH.
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-
Purification:
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The final product, EB-PSMA-617, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
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A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).
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The fractions containing the purified product are collected, and the solvent is removed by lyophilization.
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Chemical Characterization
After synthesis and purification, a thorough chemical characterization is essential to confirm the identity, purity, and stability of EB-PSMA-617. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
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System: A standard analytical HPLC system equipped with a UV detector and a radioactivity detector (for radiolabeled compounds).
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Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).
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Solvent B: Acetonitrile with 0.1% TFA.
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-
Gradient: A linear gradient from approximately 5% to 95% Solvent B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at a wavelength of 220 nm and/or 620 nm (for the Evans blue chromophore).
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Outcome: The retention time of the main peak is recorded, and the peak area is used to calculate the chemical purity of the sample. For instance, a study identified the retention time for PSMA-617 to be around 6.0-6.1 minutes under their specific HPLC conditions.[5][6]
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Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compound.
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Sample Preparation: The purified EB-PSMA-617 is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and infused into the mass spectrometer.
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Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured. The observed molecular weight should match the calculated theoretical molecular weight of EB-PSMA-617. For comparison, the molecular weight of the precursor, PSMA-617, is 1041.5 g/mol , and its [M+H]⁺ ion is observed at m/z 1042.5.[5][6]
| Parameter | Method | Specification |
| Identity | ESI-MS | Observed m/z corresponds to the theoretical value. |
| Chemical Purity | RP-HPLC | ≥ 95% |
Radiolabeling of EB-PSMA-617
For its application in nuclear medicine, EB-PSMA-617 is chelated with a suitable radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu) for therapeutic purposes.
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Reaction Setup: A solution of EB-PSMA-617 in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) is prepared.
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Radiolabeling: ¹⁷⁷LuCl₃ solution is added to the EB-PSMA-617 solution.
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Incubation: The reaction mixture is heated at an elevated temperature (e.g., 90-95°C) for a specific duration (e.g., 20-30 minutes).[7]
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Quality Control: The radiochemical purity of the resulting ¹⁷⁷Lu-EB-PSMA-617 is determined using radio-HPLC or radio-thin-layer chromatography (radio-TLC).[7]
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Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), the product is purified using a C18 Sep-Pak cartridge to remove any unchelated ¹⁷⁷Lu.[7]
| Parameter | Method | Specification | Reference |
| Radiolabeling Yield | Radio-TLC/HPLC | > 90% | [7] |
| Radiochemical Purity | Radio-TLC/HPLC | > 95% | [7][8] |
| Stability in Serum | Radio-HPLC | ≥ 95% after 48h | [8] |
Comparative Properties
The modification of PSMA-617 with Evans blue significantly alters its pharmacokinetic profile. The primary advantage is the increased binding to plasma proteins, which prolongs its circulation time and enhances its accumulation in tumors.
| Property | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Significance | Reference |
| Human Plasma Protein Binding | 59 ± 1% | High (>90%) | EB moiety facilitates reversible binding to albumin, extending half-life. | [9] |
| Tumor Uptake | Lower | Significantly Higher | Longer circulation allows for greater accumulation in PSMA-positive tumors. | [2][3][4] |
| Kidney Absorbed Dose (mSv/MBq) | 0.39 ± 0.06 | 2.39 ± 0.69 | Increased retention in kidneys is a key consideration for dosimetry. | [7] |
| Red Marrow Dose (mSv/MBq) | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 | Higher systemic exposure leads to an increased dose to the bone marrow. | [7] |
Conclusion
The synthesis of EB-PSMA-617 represents a significant advancement in the development of PSMA-targeted radioligands. By conjugating PSMA-617 with an Evans blue derivative, the resulting molecule exhibits prolonged blood circulation and enhanced tumor accumulation.[2][3] The synthetic and radiolabeling procedures are well-defined, yielding a product of high chemical and radiochemical purity. While the improved tumor targeting is promising for therapeutic applications, the altered biodistribution, particularly the increased uptake in the kidneys and red marrow, necessitates careful dosimetric evaluation in clinical settings.[7] This technical guide provides a foundational understanding for researchers and developers working on the next generation of radiopharmaceuticals for prostate cancer.
References
- 1. isosolutions.com [isosolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jscholaronline.org [jscholaronline.org]
- 6. Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy Agent Using HPLC and Tandem-Mass Spectrometry [jscholaronline.org]
- 7. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity - PMC [pmc.ncbi.nlm.nih.gov]
